(2-Cyano-3-fluorophenyl)boronic acid
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Overview
Description
(2-Cyano-3-fluorophenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a cyano group and a fluorine atom attached to a phenyl ring, along with a boronic acid functional group. It is commonly used in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyano-3-fluorophenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 2-cyano-3-fluoroiodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2. The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
(2-Cyano-3-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is one of the most common reactions involving boronic acids.
Substitution: The cyano and fluorine groups on the phenyl ring can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
(2-Cyano-3-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Cyano-3-fluorophenyl)boronic acid in chemical reactions involves the formation of a boronate complex with a suitable nucleophile. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The cyano and fluorine groups on the phenyl ring can influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Similar Compounds
2-Fluorophenylboronic acid: Similar structure but lacks the cyano group.
3-Chloro-4-fluorophenylboronic acid: Contains a chlorine atom instead of a cyano group.
Uniqueness
(2-Cyano-3-fluorophenyl)boronic acid is unique due to the presence of both cyano and fluorine groups on the phenyl ring, which can significantly influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of complex organic molecules and in various scientific research applications .
Properties
IUPAC Name |
(2-cyano-3-fluorophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BFNO2/c9-7-3-1-2-6(8(11)12)5(7)4-10/h1-3,11-12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGAIKIHINNTDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)F)C#N)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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